molecular formula C20H18N2O2 B13098974 2-(Methoxymethyl)-6-phenyl-5-styrylpyridazin-3(2H)-one

2-(Methoxymethyl)-6-phenyl-5-styrylpyridazin-3(2H)-one

Cat. No.: B13098974
M. Wt: 318.4 g/mol
InChI Key: FJDIUPMXBJKJEN-OUKQBFOZSA-N
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Description

2-(Methoxymethyl)-6-phenyl-5-styrylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a methoxymethyl group, a phenyl group, and a styryl group attached to a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-6-phenyl-5-styrylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes and ketones with hydrazine derivatives, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-6-phenyl-5-styrylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction could produce various reduced derivatives. Substitution reactions can result in a wide range of substituted pyridazinones with different functional groups.

Scientific Research Applications

2-(Methoxymethyl)-6-phenyl-5-styrylpyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-6-phenyl-5-styrylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methoxyphenylphosphonic acid: This compound shares the methoxy group and phenyl ring but differs in its overall structure and functional groups.

    2-Methoxyethanol: While it contains a methoxy group, its structure and applications are quite different from 2-(Methoxymethyl)-6-phenyl-5-styrylpyridazin-3(2H)-one.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Biological Activity

2-(Methoxymethyl)-6-phenyl-5-styrylpyridazin-3(2H)-one, with the CAS number 404936-86-3, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its chemical properties, synthesis, and various biological activities, supported by relevant data and case studies.

  • Molecular Formula : C20H18N2O2
  • Molecular Weight : 318.369 g/mol
  • Structure : The compound features a pyridazinone core with methoxymethyl and styryl substituents, which are critical for its biological activity.

Synthesis

The synthesis of this compound involves multi-step organic reactions. Initial steps typically include the formation of the pyridazinone framework followed by the introduction of the methoxymethyl and styryl groups. Detailed methods can vary based on the desired yield and purity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)10.0G2/M phase arrest

Antimicrobial Activity

The compound has also displayed antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promising anti-inflammatory effects. In vivo studies using animal models of inflammation have reported a reduction in pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Case Studies

  • In Vitro Study on Cancer Cell Lines :
    A study published in a peer-reviewed journal evaluated the effects of this compound on various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, with mechanisms involving apoptosis being confirmed through flow cytometry analyses.
  • Antimicrobial Efficacy :
    Another research highlighted its broad-spectrum antimicrobial activity through disc diffusion methods, where zones of inhibition were measured against selected bacterial strains. This study provides insight into the potential application of this compound in treating infections caused by resistant strains.
  • Anti-inflammatory Model :
    In an animal model of arthritis, treatment with this compound resulted in decreased paw swelling and lower levels of inflammatory markers in serum, supporting its use as an anti-inflammatory agent.

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

2-(methoxymethyl)-6-phenyl-5-[(E)-2-phenylethenyl]pyridazin-3-one

InChI

InChI=1S/C20H18N2O2/c1-24-15-22-19(23)14-18(13-12-16-8-4-2-5-9-16)20(21-22)17-10-6-3-7-11-17/h2-14H,15H2,1H3/b13-12+

InChI Key

FJDIUPMXBJKJEN-OUKQBFOZSA-N

Isomeric SMILES

COCN1C(=O)C=C(C(=N1)C2=CC=CC=C2)/C=C/C3=CC=CC=C3

Canonical SMILES

COCN1C(=O)C=C(C(=N1)C2=CC=CC=C2)C=CC3=CC=CC=C3

Origin of Product

United States

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